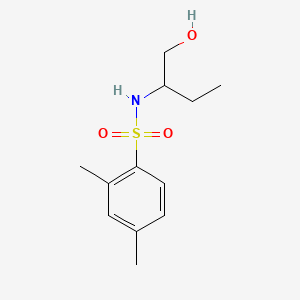amine CAS No. 914619-81-1](/img/structure/B602974.png)
[(4-Chloro-3-pentyloxyphenyl)sulfonyl](2-pyridylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-3-pentyloxyphenyl)sulfonylamine is a complex organic compound that features a sulfonamide group, a pyridylmethyl group, and a chlorinated phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-pentyloxyphenyl)sulfonylamine typically involves multiple steps. One common method starts with the chlorination of a phenyl ring, followed by the introduction of a pentyloxy group. The sulfonyl group is then added through a sulfonation reaction. Finally, the pyridylmethylamine is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-3-pentyloxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution, while electrophilic substitution may require catalysts like palladium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives.
Aplicaciones Científicas De Investigación
(4-Chloro-3-pentyloxyphenyl)sulfonylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4-Chloro-3-pentyloxyphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity. The pyridylmethyl group can enhance binding affinity and specificity, while the chlorinated phenyl ring can contribute to the overall stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chloro-3-methoxyphenyl)sulfonylamine
- (4-Chloro-3-ethoxyphenyl)sulfonylamine
- (4-Chloro-3-butoxyphenyl)sulfonylamine
Uniqueness
(4-Chloro-3-pentyloxyphenyl)sulfonylamine is unique due to the presence of the pentyloxy group, which can influence its solubility, reactivity, and overall biological activity. The combination of the sulfonyl and pyridylmethyl groups also provides a versatile framework for further functionalization and optimization in various applications.
Propiedades
Número CAS |
914619-81-1 |
|---|---|
Fórmula molecular |
C17H21ClN2O3S |
Peso molecular |
368.9g/mol |
Nombre IUPAC |
4-chloro-3-pentoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H21ClN2O3S/c1-2-3-6-11-23-17-12-15(8-9-16(17)18)24(21,22)20-13-14-7-4-5-10-19-14/h4-5,7-10,12,20H,2-3,6,11,13H2,1H3 |
Clave InChI |
NRMTZCMOUKLXFW-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B602894.png)
amine](/img/structure/B602896.png)
amine](/img/structure/B602897.png)

![N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methylbenzenesulfonamide](/img/structure/B602900.png)
amine](/img/structure/B602901.png)

amine](/img/structure/B602904.png)
amine](/img/structure/B602905.png)
![2,5-diethoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B602906.png)
amine](/img/structure/B602908.png)
amine](/img/structure/B602910.png)
![2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide](/img/structure/B602913.png)
amine](/img/structure/B602914.png)
